N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring lactones with a benzopyran-2-one structure, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves multiple steps. One common route starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then alkylated with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with norleucine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green solvents and catalysts, as well as continuous flow reactors to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
- N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3,4-thiadiazol-2-yl)-benzamide
Uniqueness
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific structure, which combines the coumarin moiety with a norleucine residue. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H27NO6/c1-3-4-10-21(24(28)29)26-23(27)15-31-18-11-12-19-16(2)20(25(30)32-22(19)14-18)13-17-8-6-5-7-9-17/h5-9,11-12,14,21H,3-4,10,13,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
HRLSIGDRKSFEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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